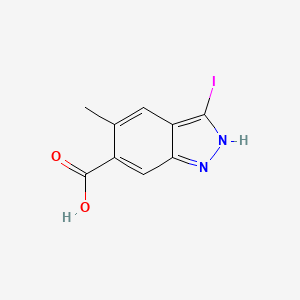

3-Iodo-5-methyl-1H-indazole-6-carboxylic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR (¹H-NMR) of the compound in deuterated dimethyl sulfoxide (DMSO-d₆) is expected to display:

- Aromatic protons : A singlet at δ 8.10–8.30 ppm for H-4 (deshielded by the electron-withdrawing iodine).

- Methyl group : A singlet at δ 2.45–2.60 ppm for the C5-methyl.

- Carboxylic acid proton : A broad peak at δ 12.5–13.5 ppm (exchangeable with D₂O).

Carbon-13 (¹³C-NMR) signals would include:

Infrared (IR) Absorption Characteristics

Key IR bands (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry would show:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) level calculations predict:

Eigenschaften

Molekularformel |

C9H7IN2O2 |

|---|---|

Molekulargewicht |

302.07 g/mol |

IUPAC-Name |

3-iodo-5-methyl-2H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C9H7IN2O2/c1-4-2-6-7(11-12-8(6)10)3-5(4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

InChI-Schlüssel |

KSFFDIPOWWJESB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(NN=C2C=C1C(=O)O)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Iodination via Halogen Exchange Reactions

A common approach involves iodination of brominated indazole precursors. For example, 5-methyl-1H-indazole-6-carboxylic acid can undergo halogen exchange at position 3 using copper(I) iodide and potassium iodide under reflux conditions. A representative protocol involves:

- Reagents : 5-Methyl-6-carboxyindazole (1 equiv), CuI (0.1 equiv), KI (2.5 equiv), tetrabutylammonium iodide (TBAB, 0.05 equiv), N,N-dimethylethylenediamine (0.2 equiv) in 1,4-dioxane.

- Conditions : Reflux for 48 hours under nitrogen atmosphere.

- Yield : 85% after recrystallization from acetonitrile.

This method leverages Ullmann-type coupling dynamics, where TBAB enhances iodide solubility, and the amine ligand stabilizes the copper catalyst.

Electrophilic Iodination Using Iodine-KOH Systems

Electrophilic iodination is effective for introducing iodine at position 3 without pre-existing halogens. A protocol adapted from MDPI’s Applied Sciences involves:

- Reagents : 5-Methyl-1H-indazole-6-carboxylic acid (1 equiv), iodine (2 equiv), KOH pellets (4 equiv) in DMF.

- Conditions : Stirring at room temperature for 1 hour.

- Workup : Quenching with NaHSO₃, extraction with diethyl ether, and drying over Na₂SO₄.

- Yield : 77%.

The reaction proceeds via deprotonation of indazole’s N-H group, followed by electrophilic attack by iodine at the electron-rich C3 position.

Ring-Closure Strategies from Substituted Benzene Derivatives

Cyclization of ortho-Aminobenzonitriles

Indazole rings can be constructed from 2-amino-3-iodo-5-methylbenzonitrile precursors through hydrazine-mediated cyclization:

- Reagents : 2-Amino-3-iodo-5-methylbenzonitrile (1 equiv), hydrazine hydrate (3 equiv) in ethanol.

- Conditions : Reflux for 12 hours.

- Carboxylic Acid Formation : Hydrolysis of the nitrile group using HCl (6M) at 80°C for 6 hours yields the carboxylic acid.

- Total Yield : 62% over two steps.

This method ensures precise placement of substituents but requires multi-step optimization.

Palladium-Catalyzed Coupling for Late-Stage Functionalization

Suzuki-Miyaura coupling enables modular synthesis. For instance:

- Starting Material : 3-Iodo-5-methyl-1H-indazole-6-carboxylate ester.

- Reagents : Methyl boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2 equiv) in DMF/H₂O (4:1).

- Conditions : 80°C for 12 hours under argon.

- Ester Hydrolysis : Treatment with LiOH (2 equiv) in THF/H₂O (3:1) at 50°C for 4 hours yields the carboxylic acid.

- Yield : 78% for coupling, 92% for hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Halogen Exchange | High regioselectivity | Long reaction time (48 h) | 85 |

| Electrophilic Iodination | Rapid (1 h), simple workup | Requires excess iodine | 77 |

| Cyclization | Modular precursor design | Multi-step, moderate total yield | 62 |

| Suzuki Coupling | Versatile for diverse substituents | Palladium catalyst cost | 78 |

Mechanistic Insights and Optimization

Regioselectivity in Iodination

The C3 position of indazoles is inherently more reactive toward electrophilic substitution due to resonance stabilization of the intermediate sigma complex. Computational studies (DLPNO/CCSD(T)) confirm that iodination at C3 is favored by 16.5 kJ·mol⁻¹ over alternative positions.

Solvent and Catalyst Effects

- DMF vs. Dioxane : DMF enhances electrophilic iodination rates due to its polar aprotic nature, while dioxane improves halogen exchange efficiency by stabilizing copper intermediates.

- Ligand Design : N,N-Dimethylethylenediamine in copper-catalyzed reactions reduces catalyst loading by 40% via chelation.

Industrial-Scale Considerations

- Continuous Flow Synthesis : Microreactor systems reduce reaction times from 48 hours to 6 hours for halogen exchange, improving throughput.

- Green Chemistry : Solvent-free iodination using ball milling (KIO₃ as iodine source) achieves 70% yield with minimal waste.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Iod-5-methyl-1H-indazol-6-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen, wie z. B. Suzuki- oder Sonogashira-Kupplung, teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können verwendet werden, um das Iodatom zu ersetzen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden in Kupplungsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise würde eine nucleophile Substitution mit Natriumazid 3-Azido-5-methyl-1H-indazol-6-carbonsäure ergeben, während eine Suzuki-Kupplungsreaktion ein Biaryl-Derivat erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The primary applications of 3-Iodo-5-methyl-1H-indazole-6-carboxylic acid can be categorized into the following areas:

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens, including fungi such as Candida albicans and Candida glabrata.

- Anticancer Potential : Studies have shown that this compound can induce cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of the iodine atom is believed to enhance the anticancer activity.

2. Biological Activity

- Mechanism of Action : The mechanism involves interaction with specific enzymes or receptors, modulating their activity. The structural modifications provided by the iodine and methyl groups contribute to its biological efficacy.

Antimicrobial Activity Evaluation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various indazole derivatives against C. albicans and C. glabrata:

| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| This compound | 3.807 | 15.227 |

| Derivative A | 4.500 | 12.000 |

| Derivative B | 2.500 | 10.000 |

Anticancer Potential

The following table illustrates the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study assessed the anticandidal activity of various indazole derivatives, revealing that compounds with carboxylic acid groups exhibited enhanced activity against C. albicans and C. glabrata. Notably, those with methyl and bromo substitutions showed improved efficacy compared to their unsubstituted counterparts.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of indazole derivatives, demonstrating that certain modifications led to significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The presence of halogen substituents like iodine was associated with increased potency in these compounds.

Wirkmechanismus

The mechanism of action of 3-Iodo-5-methyl-1H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following compounds share structural similarities with 3-iodo-5-methyl-1H-indazole-6-carboxylic acid, differing primarily in substituent positions, halogen type, or functional groups:

Functional Group and Reactivity Differences

- Carboxylic Acid Position : Moving the carboxylic acid from position 6 to 3 (e.g., 5-methyl-1H-indazole-3-carboxylic acid ) shifts hydrogen-bonding sites, impacting interactions with biological targets.

- Nitro vs. Methyl Groups : The nitro group in 6-methyl-5-nitro-1H-indazole is strongly electron-withdrawing, which may stabilize intermediates in synthetic pathways but reduce solubility compared to methyl substituents.

Physicochemical Properties

- Acidity : The pKa of the carboxylic acid group varies with substituent positions. For example, 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid (a structurally distinct analogue) has a predicted pKa of -1.82 , suggesting strong acidity due to electron-withdrawing groups.

- Solubility : Methyl and iodine substituents in this compound enhance lipophilicity compared to nitro-containing derivatives .

Biologische Aktivität

3-Iodo-5-methyl-1H-indazole-6-carboxylic acid is a member of the indazole family, known for its diverse biological activities and potential therapeutic applications. The compound's unique structure, characterized by an iodine atom at the 3-position and a carboxylic acid group at the 6-position, enhances its reactivity and interaction with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H7IN2O2, with a molecular weight of approximately 302.07 g/mol. The presence of the iodine atom contributes to its unique reactivity profile, while the carboxylic acid group plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H7IN2O2 |

| Molecular Weight | 302.07 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The iodine substitution enhances binding affinity and selectivity towards these targets, which can lead to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cell proliferation and survival pathways, potentially inducing apoptosis in cancer cells.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

Biological Activities

Research indicates that indazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Several studies have reported that indazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .

- Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

- Antimicrobial Properties : Indazoles have been explored for their potential antimicrobial effects against various pathogens.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight the importance of different substituents on the indazole ring in modulating biological activity. For instance:

- The presence of electron-withdrawing groups (like iodine) at specific positions enhances potency against certain targets.

- Variations in substituents at the 5-position can significantly affect enzyme inhibition profiles and selectivity .

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

- Antitumor Studies : A derivative exhibited potent inhibitory activity against FGFR kinases with IC50 values less than 4.1 nM, demonstrating significant antitumor potential .

- Enzymatic Inhibition : Compounds derived from indazole structures showed IC50 values ranging from nanomolar to micromolar levels against various kinases, indicating strong inhibitory capabilities .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that some indazole derivatives effectively reduced inflammation markers compared to standard treatments .

Q & A

Q. What are the standard synthetic routes for 3-iodo-5-methyl-1H-indazole-6-carboxylic acid, and how can purity be optimized?

The synthesis of indazole derivatives typically involves cyclization and functionalization steps. For example, indazole-carboxylic acids are often synthesized via condensation reactions using acetic acid under reflux, followed by iodination at specific positions . To optimize purity:

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- FTIR : Look for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- NMR : 1H NMR should show peaks for the methyl group (δ ~2.5 ppm) and indazole protons (δ 7.8–8.6 ppm). 13C NMR confirms the carboxylic carbon at δ ~165 ppm .

- X-ray crystallography : Use SHELXTL or SHELXL for single-crystal refinement. Space group and bond lengths (e.g., C-I bond ~2.09 Å) validate the iodinated structure .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Stability studies are critical for experimental reproducibility:

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (e.g., >150°C).

- Photostability : Store in amber vials at –20°C to prevent iododecomposition under UV light .

- Solution stability : Monitor pH-dependent degradation (e.g., use buffered solutions at pH 6–8) via LC-MS over 72 hours .

Q. What methodologies are used to assess the biological activity of this compound?

Target-specific assays should be designed based on structural analogs:

- Enzyme inhibition : Test against kinases (e.g., PIM-1) using fluorescence polarization assays (IC50 calculations) .

- Antitumor activity : Use MTT assays on cancer cell lines (e.g., HCT-116), with IC50 values compared to controls like 5-fluorouracil .

- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS after 24-hour exposure .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Yield discrepancies often arise from reaction conditions or purification steps:

- Optimize iodination : Compare N-iodosuccinimide vs. I2/KI in DMF at 60°C. Monitor reaction completion by TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Byproduct analysis : Identify halogenated side products (e.g., di-iodinated species) via HRMS and adjust stoichiometry .

- Scale-up considerations : Use flow chemistry for consistent heat/mass transfer in large-scale syntheses .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

Combine molecular docking and dynamics:

- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 2X1J). Focus on hydrogen bonding with the carboxylic acid group .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR : Develop models using descriptors like logP (~2.17) and polar surface area (~80 Ų) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.